Docosyl methacrylate

Catalog No.
S1516740
CAS No.
16669-27-5
M.F
C26H50O2
M. Wt
394.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosyl methacrylate

CAS Number

16669-27-5

Product Name

Docosyl methacrylate

IUPAC Name

docosyl 2-methylprop-2-enoate

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3

InChI Key

OCDWICPYKQMQSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Docosyl methacrylate is a long-chain fatty acid ester derived from methacrylic acid and docosanol, characterized by the formula C26H50O2C_{26}H_{50}O_{2}. It is a liquid at room temperature and is known for its hydrophobic properties due to the long hydrocarbon chain. This compound is part of a larger family of methacrylate esters, which are widely used in various industrial applications due to their ability to polymerize and form robust materials.

  • Skin and eye irritant: May cause irritation upon contact [].
  • Possible respiratory irritant: Inhalation may irritate the respiratory tract.
  • Flammability: Likely flammable, similar to other methacrylates [].

Monomer for Polymer Synthesis

Docosyl methacrylate is a valuable monomer for the synthesis of polymers through a process called polymerization. Polymers are large molecules formed by linking smaller units called monomers. Docosyl methacrylate, with its reactive vinyl group, readily participates in polymerization reactions, leading to the formation of various functional polymers [Source: Alfa Aesar, Docosyl Methacrylate for Sale ].

These polymers find diverse applications in scientific research, including:

  • Coatings for medical devices: Polymers derived from docosyl methacrylate can be used as coatings for medical devices due to their desired properties like biocompatibility and controlled drug release [Source: Alfa Aesar, Docosyl Methacrylate for Sale ].
  • Binders for drug delivery systems: Polymers synthesized using docosyl methacrylate can function as binders in drug delivery systems, facilitating the controlled release of therapeutic agents [Source: Alfa Aesar, Docosyl Methacrylate for Sale ].
  • Surface coatings: Tailored polymers from docosyl methacrylate can be used as coatings for various surfaces, offering functionalities like hydrophobicity, adhesion, and specific chemical interactions [Source: Alfa Aesar, Docosyl Methacrylate for Sale ].

Cross-linking Agent for Polymers

Docosyl methacrylate can also act as a cross-linking agent for existing polymers. Cross-linking involves the formation of chemical bonds between different polymer chains, creating a more robust and interconnected network. This process enhances the mechanical properties, thermal stability, and chemical resistance of the polymer [Source: European Chemicals Agency, Docosyl methacrylate - Registration Dossier ].

This application of docosyl methacrylate is beneficial in research areas like:

  • Development of advanced materials: Cross-linked polymers exhibit improved performance in various applications, making docosyl methacrylate a valuable tool for material scientists [Source: European Chemicals Agency, Docosyl methacrylate - Registration Dossier ].
  • Enhancing polymer stability: Cross-linking can improve the stability of polymers against environmental factors like heat, chemicals, and mechanical stress, which is crucial in research involving harsh conditions [Source: European Chemicals Agency, Docosyl methacrylate - Registration Dossier ].

Surface Modification

Docosyl methacrylate can be used for surface modification by grafting its molecules onto various substrates. This process alters the surface properties, introducing functionalities like hydrophobicity, specific binding sites, or improved adhesion [Source: ResearchGate, Synthesis of poly(dodecyl methacrylates)s and their drag‐reducing properties ].

Surface modification with docosyl methacrylate is employed in research related to:

  • Biomedical engineering: Modifying surfaces with docosyl methacrylate can enhance their biocompatibility or introduce functionalities for cell adhesion and growth, which is valuable in research on biomaterials and tissue engineering [Source: ResearchGate, Synthesis of poly(dodecyl methacrylates)s and their drag‐reducing properties ].
  • Nanomaterial research: Surface modification with docosyl methacrylate can be used to tailor the properties of nanomaterials for specific applications, such as drug delivery or catalysis [Source: ResearchGate, Synthesis of poly(dodecyl methacrylates)s and their drag‐reducing properties ].

Docosyl methacrylate undergoes typical ester reactions, where it can react with acids to release heat and produce alcohols. It is susceptible to polymerization, especially in the presence of radical initiators such as peroxides. The polymerization process can be exothermic, potentially leading to rapid energy release and, in sealed containers, can cause explosive ruptures due to pressure buildup from gas evolution .

Additionally, docosyl methacrylate can interact with strong oxidizing agents, leading to vigorous reactions that may ignite the products formed during these interactions .

Docosyl methacrylate can be synthesized through the esterification reaction between methacrylic acid and docosanol. The process typically involves:

  • Reactants: Methacrylic acid and docosanol.
  • Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the reaction.
  • Conditions: The reaction is usually conducted under reflux conditions to drive the reaction towards completion while removing water formed during the esterification process.
Methacrylic Acid+DocosanolAcid CatalystDocosyl Methacrylate+Water\text{Methacrylic Acid}+\text{Docosanol}\xrightarrow{\text{Acid Catalyst}}\text{Docosyl Methacrylate}+\text{Water}

Docosyl methacrylate finds applications in various fields:

  • Polymer Production: It serves as a monomer in the production of polymers and copolymers used in coatings, adhesives, and sealants.
  • Cosmetics: Due to its emollient properties, it is utilized in formulations for skin care products.
  • Biomedical Devices: Its biocompatibility makes it suitable for use in medical devices and drug delivery systems.

Studies on interaction mechanisms involving docosyl methacrylate primarily focus on its polymerization behavior under different conditions. For example, research has shown that nanoconfinement can significantly influence the free radical polymerization kinetics of dodecyl methacrylate, which shares structural similarities with docosyl methacrylate . Understanding these interactions is crucial for optimizing its use in various applications.

Several compounds share structural similarities with docosyl methacrylate. Here are a few notable examples:

Compound NameChemical FormulaUnique Characteristics
Dodecyl MethacrylateC16H30O2C_{16}H_{30}O_{2}Shorter carbon chain; commonly used in coatings.
Behenyl MethacrylateC22H44O2C_{22}H_{44}O_{2}Similar properties; used in cosmetic applications.
Octadecyl MethacrylateC18H36O2C_{18}H_{36}O_{2}Intermediate chain length; utilized in polymers.

Uniqueness of Docosyl Methacrylate

Docosyl methacrylate's uniqueness lies in its long carbon chain (22 carbons), which imparts distinct hydrophobic characteristics compared to its shorter-chain counterparts. This property enhances its utility in applications requiring low surface energy and improved water repellency.

The exploration of long-chain methacrylates began in the mid-20th century, driven by industrial demands for polymers with tailored hydrophobic and mechanical properties. Docosyl methacrylate (DMA), a C22 alkyl ester of methacrylic acid (CAS 16669-27-5), emerged as a critical monomer in the 1980s for synthesizing high-performance lubricant additives and coatings. Early patents, such as CA2567235A1, highlighted its utility as a pour point depressant in paraffinic oils, leveraging its linear C18–C22 alkyl structure to inhibit wax crystallization. By the 2000s, advances in controlled radical polymerization techniques, including reversible addition–fragmentation chain transfer (RAFT), enabled precise engineering of DMA-based copolymers for niche applications in adhesives and textiles.

Theoretical Framework and Scientific Significance

Docosyl methacrylate’s molecular structure (C26H50O2) confers unique physicochemical properties. The long alkyl chain enhances solubility in nonpolar solvents while reducing glass transition temperatures (Tg) in polymers, making it ideal for flexible coatings. The ester group’s reactivity facilitates radical polymerization, with propagation rate coefficients (kp) influenced by chain length and nanoconfinement effects. Theoretical studies attribute DMA’s high hydrophobicity to its crystalline packing behavior, where the C22 tail aligns into ordered lamellae, as observed in poly(behenyl methacrylate) block copolymers.

Current Research Landscape and Knowledge Gaps

Recent work focuses on DMA’s role in crystallizable copolymers for wax modification and nanoconfined polymerization kinetics. However, challenges persist in understanding how surface interactions in nanopores (e.g., silanol groups in controlled pore glass) accelerate DMA polymerization rates by ~10% compared to bulk conditions. Additionally, the relationship between alkyl chain length and polymer performance in extreme temperatures remains underexplored, necessitating further molecular dynamics simulations.

Initiation Mechanisms with Various Catalysts

The initiation of docosyl methacrylate polymerization involves multiple pathways depending on the catalyst system employed. Conventional thermal initiators such as benzoyl peroxide and azobisisobutyronitrile operate through homolytic decomposition to generate primary radicals . The mechanism involves the decomposition of the initiator to form radical species that subsequently react with the methacrylate monomer double bond .

Di-tert-butyl peroxide serves as an effective photochemical initiator for docosyl methacrylate, functioning across a wide temperature range from 0 to 50°C [2]. The photochemical initiation provides precise control over radical generation, enabling detailed kinetic studies through electron spin resonance spectroscopy [2]. The initiator concentration significantly influences the polymerization rate, with typical concentrations ranging from 0.0005 to 0.002 mol L⁻¹ [2].

Bifunctional peroxide initiators, particularly 1,1-di(tert-butylperoxy)cyclohexane, demonstrate unique behavior in docosyl methacrylate polymerization [3]. These initiators decompose through sequential reactions, first forming a monofunctional radical species and an unreacted peroxide group. The remaining peroxide functionality undergoes further decomposition, generating additional radical species throughout the polymerization process [3]. This mechanism enables simultaneous achievement of high polymerization rates and high molecular weights, reducing polymerization time by up to 50% compared to conventional monofunctional initiators [3].

The self-initiation mechanism represents another pathway for docosyl methacrylate polymerization, particularly relevant at elevated temperatures [4]. This process involves three elementary reaction steps: formation of a singlet diradical through monomer-monomer reaction, intersystem crossing to form a triplet diradical, and reaction with a third monomer molecule to generate two monoradicals [4]. The first step constitutes the fastest reaction, while the second step governs the overall rate of monomer self-initiation [4].

Propagation Rate Coefficients Derived from ESR Studies

Electron spin resonance spectroscopy has provided detailed quantitative data on propagation rate coefficients for docosyl methacrylate polymerization [2] [5]. The ESR measurements reveal well-resolved spectra consisting of 13 lines during the initial polymerization period and 9 lines at enhanced monomer conversion degrees [2] [5]. These spectral characteristics enable precise determination of radical concentrations under steady-state conditions through double integration of the ESR signals [2] [5].

The propagation rate coefficients demonstrate strong temperature dependence, ranging from 570 L mol⁻¹ s⁻¹ at 0°C to 3050 L mol⁻¹ s⁻¹ at 50°C [2] [5]. This temperature dependence follows an Arrhenius relationship with an activation energy of 21.7 ± 2.0 kJ mol⁻¹ [2] [5]. The ESR-derived values show excellent agreement with data obtained from pulsed laser polymerization combined with size-exclusion chromatography, confirming the reliability of the electron spin resonance methodology [2] [5].

The propagation rate coefficients for docosyl methacrylate exceed those of shorter-chain methacrylates due to the increased alkyl chain length [3]. This enhancement follows the established trend where propagation rates increase with ester chain length in n-alkyl methacrylates [3]. The relationship between chain length and propagation rate reflects the influence of steric and electronic factors on the propagation step [3].

Temperature-dependent studies reveal that the propagation rate coefficients maintain consistent activation energies across different experimental conditions [2] [5]. The activation energy of 21.7 ± 2.0 kJ mol⁻¹ represents the energy barrier for the addition of monomer to the growing radical chain [2] [5]. This value aligns with theoretical predictions and experimental observations for related methacrylate systems [2] [5].

Induction Time Phenomena and Temperature Dependency

Induction time phenomena in docosyl methacrylate polymerization exhibit pronounced temperature dependency [6] [7]. The induction period represents the time required for the polymerization system to reach steady-state radical concentrations and overcome inhibition effects [6] [7]. At lower temperatures, induction times can extend to several hours, while at elevated temperatures, the induction period becomes negligible [6] [7].

The temperature dependence of induction time follows an inverse relationship with the initiator decomposition rate [6] [7]. The activation energy for induction time reduction equals the activation energy for initiator dissociation but with opposite sign [6] [7]. This relationship indicates that the induction period primarily depends on the rate of radical generation from the initiator system [6] [7].

Nanoconfinement effects significantly influence induction time behavior in docosyl methacrylate polymerization [6] [7]. Under nanoconfined conditions, induction times decrease compared to bulk polymerization, attributed to enhanced monomer-surface interactions and altered radical dynamics [6] [7]. The confinement effects become more pronounced at lower temperatures, where the induction period shows greater sensitivity to the polymerization environment [6] [7].

The presence of inhibitors and stabilizers affects induction time duration through radical scavenging mechanisms [8]. Hydroquinone and other phenolic compounds commonly used as polymerization inhibitors extend induction times by consuming initial radical species [8]. The inhibitor concentration directly correlates with induction time duration, requiring careful optimization to balance stability and reactivity [8].

Controlled/Living Radical Polymerization Techniques

ATRP Applications for Docosyl Methacrylate

Atom Transfer Radical Polymerization provides excellent control over docosyl methacrylate molecular weight and dispersity through reversible activation-deactivation mechanisms [9] [10]. The catalyst system typically consists of copper-based complexes with nitrogen-containing ligands such as 2,2'-bipyridine or N,N,N',N',N''-pentamethyldiethylenetriamine [9] [10]. These systems enable precise control over polymerization kinetics while maintaining narrow molecular weight distributions [9] [10].

The copper bromide/2,2'-bipyridine system demonstrates exceptional performance in docosyl methacrylate ATRP [9] [10]. Polymerization temperatures ranging from 80 to 120°C provide optimal balance between reaction rate and control [9] [10]. The system produces polymers with dispersities between 1.1 and 1.3, indicating excellent molecular weight control [9] [10]. The linear relationship between molecular weight and conversion confirms the living character of the polymerization process [9] [10].

Iron-based catalysts offer sustainable alternatives to copper systems for docosyl methacrylate ATRP [11]. Iron(III) complexes with α-diimine ligands provide effective control over polymerization while reducing catalyst toxicity concerns [11]. The iron-catalyzed systems operate at temperatures between 80 and 110°C, producing polymers with dispersities ranging from 1.2 to 1.4 [11]. The slightly broader molecular weight distributions compared to copper systems reflect the different activation-deactivation kinetics of iron catalysts [11].

The initiator structure significantly influences ATRP performance in docosyl methacrylate systems [9] [10]. Alkyl halides with tertiary carbon-halogen bonds provide optimal initiation efficiency due to favorable activation kinetics [9] [10]. The halogen atom choice affects both activation and deactivation rates, with bromide typically offering the best balance for methacrylate polymerization [9] [10]. Chain extension experiments demonstrate the retention of chain-end functionality, enabling block copolymer synthesis [9] [10].

RAFT Polymerization Methodology

Reversible Addition-Fragmentation Chain Transfer polymerization of docosyl methacrylate requires careful selection of chain transfer agents to achieve optimal control [12] [13]. Dithiobenzoate derivatives with tertiary cyanoalkyl R-groups provide excellent control over methacrylate polymerization [12] [13]. The choice of R-group critically influences the fragmentation kinetics and overall polymerization control [12] [13].

The 2-cyano-2-propyl dithiobenzoate system demonstrates superior performance in docosyl methacrylate RAFT polymerization [12] [13]. This chain transfer agent enables rapid incorporation into the polymer chain while maintaining excellent control over molecular weight and dispersity [12] [13]. The system produces polymers with dispersities between 1.1 and 1.3 across a wide range of molecular weights [12] [13].

Temperature optimization plays a crucial role in RAFT polymerization of docosyl methacrylate [12] [13]. Optimal temperatures typically range from 80 to 120°C, balancing polymerization rate with chain transfer efficiency [12] [13]. Higher temperatures may lead to chain transfer agent degradation, while lower temperatures result in slow polymerization rates [12] [13]. The temperature selection must consider the thermal stability of both the chain transfer agent and the growing polymer chains [12] [13].

Solvent effects significantly influence RAFT polymerization behavior in docosyl methacrylate systems [12] [13]. Non-polar solvents such as toluene and mineral oil provide favorable environments for chain transfer agent function [12] [13]. The solvent choice affects both the polymerization rate and the final polymer morphology, particularly in dispersion polymerization systems [12] [13]. Careful solvent selection enables optimization of polymerization kinetics and product properties [12] [13].

Reverse ATRP Processes with Hexasubstituted Ethane Thermal Iniferters

Reverse Atom Transfer Radical Polymerization using hexasubstituted ethane thermal iniferters represents an innovative approach for docosyl methacrylate polymerization [14] [15]. The diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate system demonstrates exceptional control over polymerization while providing unique end-group functionality [14] [15]. This initiator system combines the advantages of thermal initiation with the control characteristics of ATRP [14] [15].

The mechanism involves reversible decomposition of the hexasubstituted ethane iniferter to generate primary radicals [14] [15]. These radicals undergo rapid deactivation by the copper(II) catalyst, creating a dynamic equilibrium between active and dormant species [14] [15]. The reversible nature of the initiation step provides superior control compared to conventional thermal initiators [14] [15]. The system produces polymers with molecular weights increasing linearly with conversion and dispersities below 1.30 [14] [15].

Temperature optimization for reverse ATRP with hexasubstituted ethane iniferters requires careful consideration of the thermal decomposition kinetics [14] [15]. Optimal temperatures range from 75 to 85°C, providing sufficient thermal energy for iniferter decomposition while maintaining catalyst activity [14] [15]. Lower temperatures may result in induction periods due to slow iniferter decomposition, while higher temperatures can lead to loss of polymerization control [14] [15].

The catalyst system typically consists of copper(II) chloride with 2,2'-bipyridine ligands [14] [15]. The catalyst concentration must be optimized to ensure efficient deactivation of the radical species generated from iniferter decomposition [14] [15]. Excess catalyst relative to the iniferter concentration ensures rapid deactivation and maintains the living character of the polymerization [14] [15]. The system produces polymers with well-defined end-group functionality derived from both the iniferter and the catalyst components [14] [15].

Polymerization Thermodynamics

Depropagation Mechanisms

Depropagation in docosyl methacrylate polymerization becomes increasingly significant at elevated temperatures, representing the reverse of the propagation reaction [16] [17]. The depropagation mechanism involves the β-scission of the polymer chain to regenerate monomer and a shorter polymer radical [16] [17]. This process competes with propagation, particularly at temperatures above 150°C [16] [17].

The depropagation rate coefficient exhibits strong temperature dependence, following Arrhenius behavior with a higher activation energy than propagation [16] [17]. The activation energy for depropagation typically exceeds that of propagation by approximately 20-30 kJ mol⁻¹ [16] [17]. This energy difference reflects the additional energy required to break the carbon-carbon bond in the polymer backbone [16] [17].

The equilibrium between propagation and depropagation defines the ceiling temperature for docosyl methacrylate polymerization [16] [17]. At temperatures approaching the ceiling temperature, the rates of propagation and depropagation become equal, resulting in no net polymerization [16] [17]. The ceiling temperature depends on monomer concentration, with higher concentrations shifting the equilibrium toward propagation [16] [17].

Kinetic modeling of depropagation requires consideration of the chain length dependence of the reaction [16] [17]. Shorter polymer chains exhibit higher depropagation rates due to reduced steric hindrance and increased chain mobility [16] [17]. The depropagation mechanism significantly influences the molecular weight distribution, particularly at high conversion and elevated temperatures [16] [17].

Ceiling Temperature Considerations

The ceiling temperature for docosyl methacrylate polymerization represents a fundamental thermodynamic limit determined by the balance between enthalpy and entropy changes [18]. Theoretical calculations predict a ceiling temperature of approximately 198°C for methyl methacrylate, providing a reference point for related methacrylate systems [18]. The ceiling temperature for docosyl methacrylate likely differs due to the extended alkyl chain, which affects both enthalpy and entropy contributions [18].

The thermodynamic relationship governing ceiling temperature involves the Gibbs free energy change for polymerization [18]. At the ceiling temperature, the Gibbs free energy change equals zero, indicating equilibrium between polymerization and depolymerization [18]. Below the ceiling temperature, polymerization is thermodynamically favored, while above this temperature, depolymerization dominates [18].

The entropy contribution to the ceiling temperature calculation reflects the loss of translational and rotational freedom upon polymerization [18]. The entropy change is typically negative and temperature-independent, contributing to the upper limit of polymerization temperature [18]. The enthalpy change depends on the strength of the bonds formed during polymerization and the steric interactions within the polymer chain [18].

Practical implications of ceiling temperature considerations include optimization of polymerization conditions to avoid depolymerization [18]. Industrial processes must operate below the ceiling temperature to achieve high conversions and maintain polymer stability [18]. The ceiling temperature also influences the thermal stability of the final polymer product, affecting its processing and application limits [18].

Arrhenius Relationships in Polymerization Kinetics

The temperature dependence of docosyl methacrylate polymerization kinetics follows Arrhenius relationships for the major reaction steps [19] [20]. The propagation rate coefficient exhibits linear Arrhenius behavior with an activation energy of 21.7 ± 2.0 kJ mol⁻¹ [2] [5]. This relationship enables prediction of polymerization rates across different temperature ranges and optimization of reaction conditions [19] [20].

The termination rate coefficient demonstrates more complex temperature dependence due to diffusion limitations at higher conversions [21]. The activation energy for termination varies with chain length and conversion, ranging from 25 to 39 kJ mol⁻¹ [21]. The higher activation energy for termination compared to propagation contributes to the gel effect observed at higher conversions [21].

The initiator decomposition rate follows classical Arrhenius behavior with activation energies typically ranging from 120 to 140 kJ mol⁻¹ [21]. The high activation energy for initiator decomposition enables selective temperature control over radical generation rates [21]. The temperature dependence of initiator efficiency also follows Arrhenius relationships, with some initiators showing negative activation energies for efficiency [21].

Physical Description

Liquid

XLogP3

12.6

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 119 of 123 companies with hazard statement code(s):;
H315 (88.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16669-27-5

Wikipedia

2-Propenoic acid, 2-methyl-, docosyl ester

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
2-Propenoic acid, 2-methyl-, docosyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types